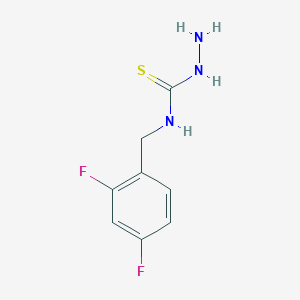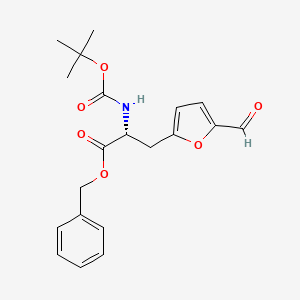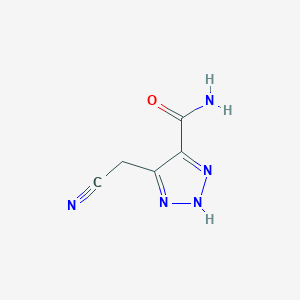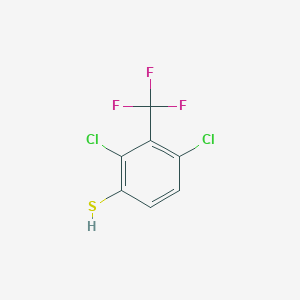
3-Bromo-2-(2,2-difluoroethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(2,2-difluoroethoxy)phenol is an organofluorine compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Bromo-2-(2,2-difluoroethoxy)phenol involves several steps, typically starting with the bromination of a phenol derivative. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst. The difluoroethoxy group is then introduced through a nucleophilic substitution reaction using a suitable difluoroethoxy reagent . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
3-Bromo-2-(2,2-difluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a difluoroethoxyphenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-2-(2,2-difluoroethoxy)phenol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organofluorine compounds.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate.
Industry: It is employed in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethoxy groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
3-Bromo-2-(2,2-difluoroethoxy)phenol can be compared with other similar compounds, such as:
3-Bromo-2-(2,2-difluoroethoxy)aniline: Similar structure but with an amine group instead of a phenol group.
3-Bromo-2-(2,2-difluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
2-Bromo-3,3,3-trifluoropropene: A related organofluorine compound with different functional groups. The uniqueness of this compound lies in its specific combination of bromine, difluoroethoxy, and phenol groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7BrF2O2 |
|---|---|
Peso molecular |
253.04 g/mol |
Nombre IUPAC |
3-bromo-2-(2,2-difluoroethoxy)phenol |
InChI |
InChI=1S/C8H7BrF2O2/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7,12H,4H2 |
Clave InChI |
KESKXSHXQQJZMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)OCC(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
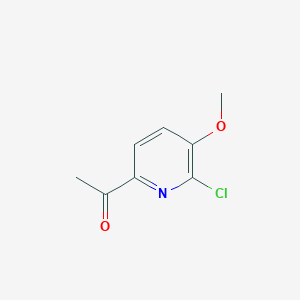
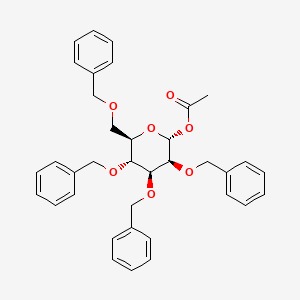
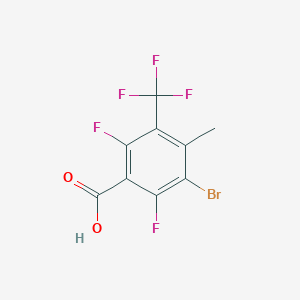
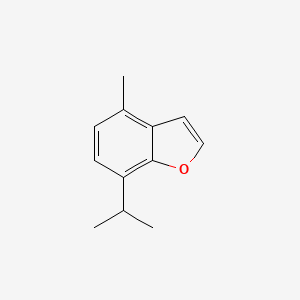
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)

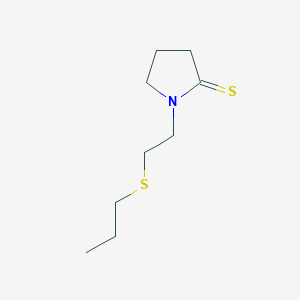
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)

